2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL
2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL
Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Brand Name:
Vulcanchem
CAS No.:
123631-92-5
VCID:
VC0054011
InChI:
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
SMILES:
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Molecular Formula:
C13H12F2N6O
Molecular Weight:
306.27 g/mol
2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL
CAS No.: 123631-92-5
Main Products
VCID: VC0054011
Molecular Formula: C13H12F2N6O
Molecular Weight: 306.27 g/mol
CAS No. | 123631-92-5 |
---|---|
Product Name | 2-(2,4-DIFLUORFENYL)-1,3-BIS(1H-1,2,4-TRIAZOOL-1-YL)PROPAAN-2-OL |
Molecular Formula | C13H12F2N6O |
Molecular Weight | 306.27 g/mol |
IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Standard InChI | InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 |
Standard InChIKey | RFHAOTPXVQNOHP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Canonical SMILES | C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Boiling Point | 579.8 |
Colorform | White crystalline powder Crystals from ethyl acetate/hexane |
Melting Point | 138-140 °C 138-140°C |
Physical Description | Solid |
Description | Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition. Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury. Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole. |
Solubility | slightly soluble in water Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs) Slightly soluble in water and saline In water, 4,363 mg/L at 25 °C (est) 1.39e+00 g/L 34.9 [ug/mL] |
Synonyms | Apo Fluconazole Apo-Fluconazole Béagyne Diflucan Fluc Hexal Flucobeta FlucoLich Fluconazol AbZ Fluconazol AL Fluconazol Isis Fluconazol ratiopharm Fluconazol Stada Fluconazol von ct Fluconazol-Isis Fluconazol-ratiopharm Fluconazole Flunazul Fungata Lavisa Loitin Neofomiral Oxifungol Solacap Triflucan UK 49858 UK-49858 UK49858 Zonal |
Vapor Pressure | 3.0X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 3365 |
Last Modified | Nov 11 2021 |
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